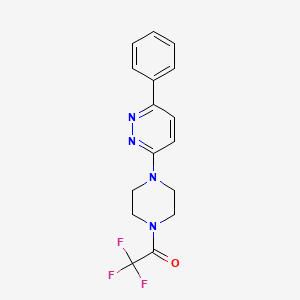![molecular formula C8H9F3N2O2 B2980485 Methyl 3-[3-(trifluoromethyl)pyrazolyl]propanoate CAS No. 1006333-68-1](/img/structure/B2980485.png)
Methyl 3-[3-(trifluoromethyl)pyrazolyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-[3-(trifluoromethyl)pyrazolyl]propanoate” is a useful research chemical . It has a molecular weight of 222.16 and a molecular formula of C8H9F3N2O2 .
Synthesis Analysis
The synthesis of a similar compound, 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, has been studied . The compound was synthesized by sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis . The condensation reaction was carried out at 4045℃ for 5 hours, and the yield was improved from 67% to 93.7% . During acylation, trifluoroacetyl chloride was used to replace phosgene as the acylating reagent and the yield of 78.6% was obtained . The cyclization reaction was carried out in a mixed solvent of methanol and water, and the product yield of 74.3% was obtained .Molecular Structure Analysis
The molecular structure of “Methyl 3-[3-(trifluoromethyl)pyrazolyl]propanoate” is represented by the canonical SMILES string: COC(=O)CCN1C=CC(=N1)C(F)(F)F .Physical And Chemical Properties Analysis
“Methyl 3-[3-(trifluoromethyl)pyrazolyl]propanoate” has a molecular weight of 222.16 and a molecular formula of C8H9F3N2O2 . It has a complexity of 232, a covalently-bonded unit count of 1, and a topological polar surface area of 44.1 . It has a rotatable bond count of 4 and an XLogP3 of 0.9 .Safety and Hazards
The safety data sheet for a related compound, 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to rinse immediately with plenty of water .
Propiedades
IUPAC Name |
methyl 3-[3-(trifluoromethyl)pyrazol-1-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-15-7(14)3-5-13-4-2-6(12-13)8(9,10)11/h2,4H,3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDCITPJORNFRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C=CC(=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

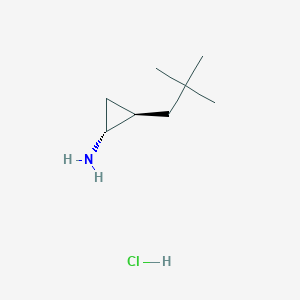
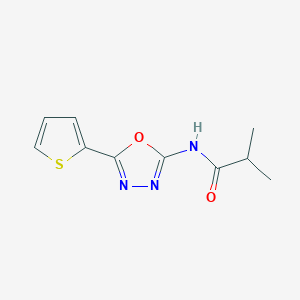
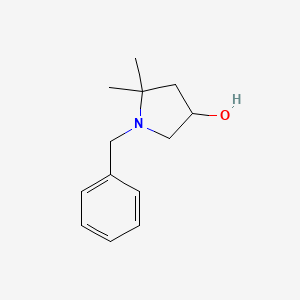
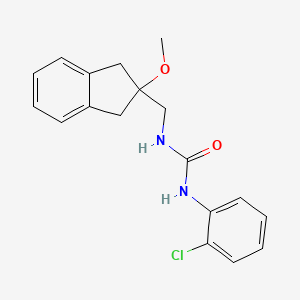
![2-[4-(4-methoxyphenyl)-3-thiomorpholin-4-yl-1H-pyrazol-1-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2980410.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)cinnamamide](/img/structure/B2980411.png)
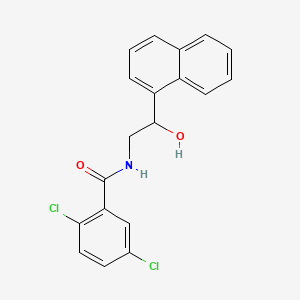

![N-[[4-(2-chlorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2980415.png)


![Spiro[5.5]undecan-5-amine;hydrochloride](/img/structure/B2980419.png)
